Benzoic acid, 4-chloro-2-((3-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide
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Overview
Description
Benzoic acid, 4-chloro-2-((3-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide is a chemical compound that has been the subject of scientific research due to its potential applications in different fields.
Scientific Research Applications
Benzoic acid, 4-chloro-2-((3-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been studied for its potential applications in different fields. In the field of medicine, this compound has shown promising results as an anti-tumor agent. It has been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has also been studied for its potential use as an anti-inflammatory agent.
Mechanism Of Action
The mechanism of action of Benzoic acid, 4-chloro-2-((3-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also induce apoptosis by activating certain signaling pathways.
Biochemical And Physiological Effects
Benzoic acid, 4-chloro-2-((3-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages And Limitations For Lab Experiments
One advantage of using Benzoic acid, 4-chloro-2-((3-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide in lab experiments is its potential as an anti-tumor agent. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising compound for further study. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of Benzoic acid, 4-chloro-2-((3-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide. One direction is to further investigate its mechanism of action. This will help to better understand how this compound works and how it can be used to develop new anti-tumor and anti-inflammatory agents. Another direction is to study the potential side effects of this compound, as well as its safety and toxicity. Finally, further studies are needed to determine the optimal dosage and administration route for this compound in order to maximize its therapeutic potential.
Synthesis Methods
The synthesis of Benzoic acid, 4-chloro-2-((3-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide involves the reaction of 4-chloro-2-((3-methylphenyl)amino)benzoic acid with thiosemicarbazide in the presence of formaldehyde. This reaction yields the desired compound as a yellow solid with a melting point of 275-277°C.
properties
CAS RN |
195370-34-4 |
---|---|
Product Name |
Benzoic acid, 4-chloro-2-((3-methylphenyl)amino)-, 2-(aminothioxomethyl)hydrazide |
Molecular Formula |
C15H15ClN4OS |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
[[4-chloro-2-(3-methylanilino)benzoyl]amino]thiourea |
InChI |
InChI=1S/C15H15ClN4OS/c1-9-3-2-4-11(7-9)18-13-8-10(16)5-6-12(13)14(21)19-20-15(17)22/h2-8,18H,1H3,(H,19,21)(H3,17,20,22) |
InChI Key |
ODMMQGKKARPFLE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
Other CAS RN |
195370-34-4 |
synonyms |
Benzoic acid, 4-chloro-2-((3-methylphenyl)amino)-, 2-(aminothioxomethy l)hydrazide |
Origin of Product |
United States |
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